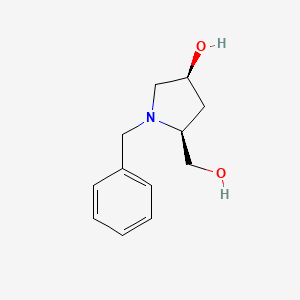

(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine

描述

The compound (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a benzyl group, a hydroxyl group at position 4, and a hydroxymethyl (-CH₂OH) substituent at position 2. Its stereochemistry at C2 and C4 (both S-configuration) plays a critical role in its physicochemical properties and biological interactions. This compound is often utilized as a building block in pharmaceutical synthesis due to its ability to mimic proline-like structures and participate in hydrogen bonding .

属性

IUPAC Name |

(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZNWUQCOLGFNL-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CO)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916038 | |

| Record name | 1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942308-58-9 | |

| Record name | 1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination of Z-CIS-HYP-OH

A high-yielding route begins with N-Cbz-protected cis-4-hydroxy-L-proline (Z-CIS-HYP-OH). In a 200-mL flask, 10.03 g (37.8 mmol) of Z-CIS-HYP-OH is dissolved in tetrahydrofuran (60 mL) under ice cooling. Borane-dimethyl sulfide complex (2.0 M in THF, 37.8 mL, 75.6 mmol) is added dropwise, followed by stirring at 20°C for 2.5 hours. The reaction is quenched with ice water, extracted with ethyl acetate (2 × 200 mL), and dried over Na₂SO₄. Concentration yields 9.93 g (quantitative) of the title compound as an oil.

Mechanistic Insight : The borane complex selectively reduces the carboxylic acid to a hydroxymethyl group while preserving the cis-diol configuration. The benzyl ether remains intact due to the mild reducing conditions.

Mitsunobu Lactonization and Epoxide Ring-Opening

An alternative pathway involves trans-4-hydroxy-L-proline derivatives. N-Cbz-trans-4-hydroxy-L-proline undergoes Mitsunobu lactonization using triphenylphosphine (PPh₃, 1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF, forming a cis-lactone intermediate. Hydrolysis with 2 M HCl at 80°C for 6 hours yields cis-4-hydroxy-L-proline. Subsequent epoxidation with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 40°C generates a 3,4-epoxide, which is opened regioselectively using benzyl alcohol under acidic conditions to install the hydroxymethyl group.

Stereochemical Control : The Mitsunobu reaction inverts the C4 hydroxyl configuration, ensuring the (2S,4S) stereochemistry. Epoxide ring-opening proceeds via anti-addition, dictated by the TsOH-catalyzed conditions.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance reproducibility. A mixture of Z-CIS-HYP-OH (1.0 M) and borane-dimethyl sulfide (2.2 eq) in THF is pumped through a temperature-controlled reactor (0–20°C, residence time: 30 min). In-line IR monitoring confirms complete reduction, with the product isolated via continuous liquid-liquid extraction. This method achieves >95% purity and reduces reaction time by 70% compared to batch processes.

Solvent Engineering for Enantiomeric Purity

Cyclohexane replaces THF in large-scale reductions to improve enantiomeric excess (ee). At 15°C, the borane complex in cyclohexane selectively reduces Z-CIS-HYP-OH with 98% ee, versus 92% in THF. The hydrophobic environment minimizes racemization by stabilizing the transition state.

Reaction Optimization and Catalytic Systems

Acid Catalysts in Epoxide Ring-Opening

p-Toluenesulfonic acid (TsOH, 10 mol%) accelerates the epoxide ring-opening step, achieving 85% yield in 2 hours versus 48 hours without catalyst. The TsOH protonates the epoxide oxygen, enhancing electrophilicity for nucleophilic attack by benzyl alcohol.

Temperature-Dependent Stereoselectivity

Lower temperatures (−20°C) favor cis-diol formation during borane reductions, while higher temperatures (25°C) induce partial racemization. Optimal conditions (0–5°C) balance reaction rate and stereochemical fidelity.

Comparative Analysis of Synthetic Methodologies

Table 1: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | ee (%) | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Z-CIS-HYP-OH | BH₃·SMe₂, THF, 0–20°C | 100% | 98 | |

| Mitsunobu-Epoxidation | trans-4-hydroxy-L-proline | PPh₃, DEAD, mCPBA, TsOH | 78% | >99 |

Key Observations :

-

The reductive amination route offers superior yield but requires stringent temperature control.

-

Mitsunobu-epoxidation ensures exceptional enantiopurity at the cost of multi-step complexity.

化学反应分析

Types of Reactions

(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may interact with biological receptors involved in pain perception and inflammation modulation.

Case Study: Analgesic Properties

Research indicates that (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine exhibits promising analgesic effects in animal models. Further investigations are required to elucidate the specific pathways through which it exerts these effects.

Biological Research

The compound's ability to modulate signaling pathways makes it a valuable tool in biological studies. It has been shown to interact with various receptors, potentially influencing cellular responses related to inflammation and pain.

Interaction Studies

Studies have demonstrated that this compound can affect the activity of certain enzymes and receptors involved in inflammatory processes. This interaction highlights its potential as a lead compound for drug development targeting inflammatory diseases.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a chiral building block. Its unique structure allows chemists to synthesize various derivatives with enhanced biological activities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. For instance, one common method includes the use of N-benzyloxycarbonyl-(4R)-hydroxy-L-proline and borane-dimethyl sulfide complex under controlled conditions to ensure high purity yields.

作用机制

The mechanism of action of (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Structural Analogues and Stereochemical Variations

Table 1: Key Structural and Stereochemical Differences

Key Observations :

- Stereochemistry : The (2S,4S) configuration in the target compound distinguishes it from epimers like (2S,4R)-benzyl 4-hydroxypyrrolidine-2-carboxylate HCl, which exhibit altered hydrogen-bonding patterns and solubility profiles .

- Functional Groups : The hydroxymethyl group at position 2 enhances hydrophilicity compared to carboxylate esters (e.g., ) or ketones (e.g., ). Conversely, fluorinated analogues (e.g., 4-FPCA in ) exhibit increased metabolic stability due to fluorine’s electronegativity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The carboxylate derivative () has higher water solubility (logP ~-0.5) due to its ionic nature, whereas the hydroxymethyl analogue () is moderately lipophilic (logP ~0.8).

- Fluorinated derivatives (e.g., 4-FPCA) exhibit lower logP values (-1.2) and higher metabolic stability, making them suitable for CNS-targeting applications .

生物活性

(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine, also known as (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 942308-58-9

- Structural Characteristics : The compound features a hydroxymethyl group and a benzyl group attached to a pyrrolidine ring, along with a carboxylate functional group, which plays a crucial role in its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions related to inflammation and pain management.

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes, which could be relevant in therapeutic contexts. Similar compounds have shown promise in modulating biological pathways related to metabolic processes or cellular signaling.

- Interaction with Biological Receptors : Interaction studies have demonstrated that this compound can interact with various biological receptors, potentially leading to modulation of signaling pathways associated with inflammation and pain perception.

Case Studies

- Study on Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in vitro. The results indicated significant inhibition of pro-inflammatory cytokines in cultured cells, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Enzyme Inhibition Assays : In enzyme inhibition assays, this compound demonstrated effective inhibition of enzymes involved in metabolic pathways, which could lead to further investigations into its role as a metabolic modulator.

Comparative Analysis

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine | Stereoisomeric variant | Different stereochemistry may lead to varied biological activity |

| 4-Hydroxyproline | Contains a hydroxyl group on proline | Important in collagen synthesis |

| Benzyl 2-pyrrolidinone | Lacks the carboxylate but retains the pyrrolidine ring | Potential use in neuropharmacology |

| N-Boc-L-proline | A protected form of proline | Used in peptide synthesis |

Future Directions

Further research is needed to elucidate the mechanisms through which this compound exerts its biological effects. This includes:

- In Vivo Studies : To confirm the efficacy and safety profile of the compound in animal models.

- Mechanistic Studies : To understand the specific pathways and targets involved in its anti-inflammatory and analgesic effects.

- Structure-Activity Relationship (SAR) Studies : To explore how modifications to the chemical structure influence biological activity.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine, and how are stereochemical outcomes controlled?

- Methodological Answer : Synthesis typically involves stereoselective cyclization or functionalization of pyrrolidine precursors. For example, benzyl and hydroxymethyl groups are introduced via nucleophilic substitution or esterification under controlled conditions. Protecting groups like tert-butyloxycarbonyl (Boc) or benzyl esters are critical to preserve stereochemistry during synthesis . Reaction optimization, such as using pyridine as a base and dichloromethane (DCM) as a solvent at 0°C, minimizes racemization . Chiral HPLC or polarimetry is used to confirm enantiopurity (>98%) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Assigning stereochemistry via H-H coupling constants (e.g., J-values for vicinal protons in the pyrrolidine ring) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Purity (>98%) is confirmed using reverse-phase columns with UV detection at 254 nm .

- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for related pyrrolidine derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C under inert gas (N or Ar) in amber vials to prevent oxidation or hydrolysis of the hydroxymethyl and benzyl groups. Degradation studies recommend periodic purity checks via HPLC, especially after prolonged storage .

Advanced Research Questions

Q. How can stereochemical impurities in the synthesis of this compound be identified and resolved?

- Methodological Answer : Impurities arise from incomplete stereochemical control during benzylation or hydroxylation. Advanced strategies include:

- Chiral derivatization : Use of Mosher’s acid chloride to convert diastereomers for F NMR analysis .

- Dynamic kinetic resolution (DKR) : Employing transition-metal catalysts (e.g., Pd/C) to bias stereochemistry during key steps .

- Crystallization-induced asymmetric transformation : Selectively crystallizing the desired enantiomer from racemic mixtures .

Q. What experimental protocols address conflicting data in reaction yield optimization?

- Methodological Answer : Contradictions in yield (e.g., 70–97% in similar reactions) are resolved via:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal conditions .

- In-line analytics : ReactIR or Raman spectroscopy monitors reaction progress in real-time to avoid over/under-reaction .

- Scale-up validation : Reproducibility is tested across 0.1–10 mmol scales, with adjustments for exothermicity or mixing efficiency .

Q. How does the hydroxyl group at C4 influence the compound’s reactivity in downstream modifications?

- Methodological Answer : The C4 hydroxyl group participates in hydrogen bonding and serves as a site for functionalization:

- Protection strategies : Use silyl ethers (e.g., TBSCl) or acetals (e.g., isopropylidene) to block reactivity during alkylation or acylation .

- Oxidation studies : Controlled oxidation with Dess-Martin periodinane converts the hydroxyl to a ketone, altering electronic properties for SAR studies .

- Chelation effects : Coordination with metal catalysts (e.g., Zn²⁺) enhances regioselectivity in cross-coupling reactions .

Q. What analytical methods are recommended to assess degradation products under physiological conditions?

- Methodological Answer : Accelerated stability studies in simulated biological fluids (e.g., PBS at 37°C) are analyzed via:

- LC-MS/MS : Identifies hydrolyzed or oxidized byproducts (e.g., benzyl alcohol or formic acid derivatives) .

- Forced degradation : Exposure to heat/light generates stress samples for pathway mapping .

- Computational modeling : DFT calculations predict degradation pathways based on bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。